![molecular formula C21H26BrN3O B2730306 3-bromo-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide CAS No. 898430-93-8](/img/structure/B2730306.png)
3-bromo-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide
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Description
3-bromo-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide, also known as BMTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMTB belongs to the class of benzamide derivatives and is known to exhibit various pharmacological activities.
Scientific Research Applications
Synthesis and Antiviral Activity
Research on benzamide-based compounds has shown significant antiviral activities. For instance, a study on benzamide-based 5-aminopyrazoles and their fused heterocycles reported remarkable antiavian influenza virus activity. Eight compounds were found to possess significant antiviral activities against bird flu influenza (H5N1), with viral reduction in the range of 85–65% (Hebishy et al., 2020). This suggests that similar benzamide derivatives could be explored for antiviral research.
Antifungal and Antimicrobial Applications
Benzamide derivatives have also been evaluated for their antimicrobial properties. For example, a library of 4-(4-phenylpiperazine-1-yl)benzamidines showed promising in vitro activity against Pneumocystis carinii, a fungus responsible for pneumonia in immunocompromised individuals. N-ethyl- and N-hexyl-4-(4-phenylpiperazine-1-yl)benzamidines exhibited high inhibition percentages, suggesting the potential of benzamide derivatives in developing antifungal agents (Laurent et al., 2010).
Chemical Synthesis and Optimization
The synthesis of complex chemical structures related to benzamides showcases the advancements in chemical synthesis techniques. Microwave-promoted synthesis methods have been developed for efficiently producing N-substituted benzamides, offering cleaner, more efficient, and faster synthesis routes compared to traditional methods (Saeed, 2009). Such advancements could be applicable in the synthesis of 3-bromo-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide, enhancing research efficiency and output.
properties
IUPAC Name |
3-bromo-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrN3O/c1-16-6-8-17(9-7-16)20(25-12-10-24(2)11-13-25)15-23-21(26)18-4-3-5-19(22)14-18/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNUGIFZXNPIMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Br)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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